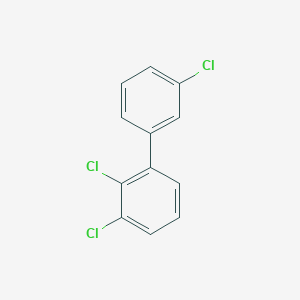

2,3,3'-Trichlorobiphenyl

Übersicht

Beschreibung

2,3,3’-Trichlorobiphenyl is a polychlorinated biphenyl (PCB) compound with the molecular formula C12H7Cl3. It is one of the 209 different PCB congeners, which are synthetic organic chemicals with various chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3,3’-Trichlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the direct chlorination of biphenyl in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is typically carried out under controlled temperature and pressure conditions to achieve the desired chlorination pattern .

Industrial Production Methods: Industrial production of 2,3,3’-Trichlorobiphenyl follows similar chlorination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound .

Types of Reactions:

Oxidation: 2,3,3’-Trichlorobiphenyl can undergo oxidation reactions, leading to the formation of chlorinated biphenyl quinones.

Reduction: Reduction reactions can convert 2,3,3’-Trichlorobiphenyl to less chlorinated biphenyls.

Substitution: This compound can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.

Major Products:

Oxidation: Chlorinated biphenyl quinones.

Reduction: Less chlorinated biphenyls.

Substitution: Biphenyl derivatives with different substituents.

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring

2,3,3'-Trichlorobiphenyl is utilized as a reference material in environmental chemistry. It helps researchers study the behavior and fate of PCBs in various ecosystems. Its persistence in the environment makes it a key compound for assessing PCB contamination levels in soil and water samples.

Biodegradation Studies

Research has focused on the biodegradation of PCBs, including this compound. For instance:

- A study demonstrated that psychrotolerant bacteria could degrade this compound at low temperatures, highlighting its potential for bioremediation efforts in cold environments .

Electrical Equipment

Historically, PCBs were widely used as dielectric fluids in electrical transformers and capacitors due to their excellent insulating properties. Although production has been banned or severely restricted in many countries due to environmental concerns, understanding their historical use remains critical for managing legacy PCB contamination.

Heat Transfer Fluids

In industrial settings, this compound has been employed as a heat transfer fluid because of its thermal stability and non-flammability.

Case Studies

Several studies have investigated the toxic effects of this compound on various organisms:

- In vitro studies have shown that exposure can induce micronuclei formation in liver cells (L-02 cells), suggesting mutagenic potential.

- Animal studies indicate that high doses can lead to liver damage and immune system suppression.

Detection Methods

Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to detect and quantify this compound in environmental samples. The use of ultra-fast MRM switching modes enhances sensitivity and accuracy in detecting trace amounts of this compound .

| Method | Detection Limit | Application |

|---|---|---|

| GC-MS | Low pg levels | Environmental monitoring |

| GC×GC-MS | Ultra-fast MRM | Trace detection in complex matrices |

Summary of Key Findings

- Persistence : this compound is highly persistent in the environment due to its chemical stability.

- Bioaccumulation : It tends to bioaccumulate in higher trophic levels within ecosystems.

- Toxicity : Exhibits mutagenic properties and disrupts endocrine functions through receptor interactions.

Wirkmechanismus

The mechanism of action of 2,3,3’-Trichlorobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it alters the transcription of genes involved in xenobiotic metabolism, particularly those encoding cytochrome P450 enzymes. This leads to the induction of Phase I and Phase II detoxification enzymes, which can result in the formation of reactive metabolites and subsequent cellular damage .

Vergleich Mit ähnlichen Verbindungen

- 2,4,4’-Trichlorobiphenyl

- 2,4’-Dichlorobiphenyl

- 2,2’,5,5’-Tetrachlorobiphenyl

Comparison: 2,3,3’-Trichlorobiphenyl is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects. Compared to other PCBs, it has distinct environmental persistence and bioaccumulation properties. Its specific interaction with molecular targets like AhR also sets it apart from other congeners .

Biologische Aktivität

2,3,3'-Trichlorobiphenyl (PCB No. 20) is a member of the polychlorinated biphenyl (PCB) family, known for its complex biological interactions and potential health risks. This article provides a comprehensive overview of its biological activity, including metabolism, toxicological effects, and ecological implications.

- Molecular Formula : C₁₂H₇Cl₃

- Molecular Weight : 257.54 g/mol

- CAS Number : 38444-84-7

- IUPAC Name : 1,2-dichloro-3-(3-chlorophenyl)benzene

Metabolism of this compound

The metabolism of PCBs, including this compound, involves biotransformation processes that lead to the formation of various metabolites. These metabolites can exhibit different biological activities compared to the parent compound.

-

Biotransformation Pathways :

- Hydroxylation: PCBs are often metabolized to hydroxylated forms (OH-PCBs), which may retain or alter their biological activity.

- Conjugation: Metabolites can undergo conjugation with glucuronic acid or sulfate, facilitating excretion but potentially retaining toxicity.

- Metabolite Toxicity :

Toxicological Effects

The toxicological profile of this compound reflects its interaction with various biological systems:

- Endocrine Disruption : PCBs are known to act as endocrine disruptors. Studies indicate that certain metabolites can mimic or interfere with hormone action .

- Neurotoxicity : Research has shown associations between PCB exposure and neurobehavioral deficits in animal models. This includes alterations in neurotransmitter systems and impaired cognitive function .

- Immunotoxicity : PCBs can compromise immune function by affecting lymphocyte proliferation and cytokine production in both wildlife and humans .

Ecological Impact

The ecological ramifications of this compound are significant due to its persistence in the environment:

- Bioaccumulation : PCBs accumulate in the food chain, leading to higher concentrations in top predators. This bioaccumulation poses risks not only to wildlife but also to human health through dietary exposure .

- Wildlife Studies : Field studies indicate that PCB mixtures can disrupt reproductive success in birds and mammals. For instance, studies have linked PCB exposure to reduced fertility and developmental abnormalities in offspring .

Case Studies

- Case Study on Fish Populations :

- Human Health Implications :

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Endocrine Disruption | Alters hormone signaling pathways; estrogenic effects observed in aquatic species |

| Neurotoxicity | Impairs cognitive function; affects neurotransmitter systems |

| Immunotoxicity | Reduces immune response; affects cytokine production |

| Bioaccumulation | Accumulates in food chains; poses risks to top predators |

Eigenschaften

IUPAC Name |

1,2-dichloro-3-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-4-1-3-8(7-9)10-5-2-6-11(14)12(10)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHLTVKPNQVZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073502 | |

| Record name | 2,3,3'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-84-7 | |

| Record name | 2′,3,3′-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5',6-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3'-Trichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3'-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3370393855 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2,3,3'-Trichlorobiphenyl?

A1: this compound is a trichlorinated biphenyl congener. Key structural characteristics include:

- Structure: X-ray analysis reveals that the two phenyl rings in this compound are non-planar, positioned at an angle of 52° to each other. The chlorine atoms on the rings exhibit a relative disposition closer to anti than syn.

Q2: How can this compound be detected and quantified?

A2: A highly sensitive method for detecting trace amounts of this compound utilizes a fluorescence ratiometric sensor membrane. This sensor incorporates:

Q3: Can this compound be removed from aqueous solutions?

A3: Research suggests that a modified form of attapulgite (ATP), a naturally occurring clay mineral, shows promise in removing this compound from aqueous solutions.

Q4: Is this compound mutagenic?

A4: Research indicates that this compound exhibits potent mutagenicity in mammalian cells. The human enzyme CYP2E1, a member of the cytochrome P450 superfamily, plays a significant role in activating this compound into its mutagenic form.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.